4-(Tert-butylsulfamoyl)benzamide chemical structure and physicochemical properties
4-(Tert-butylsulfamoyl)benzamide chemical structure and physicochemical properties
An In-Depth Technical Guide to 4-(Tert-butylsulfamoyl)benzamide: Structure, Properties, and Synthesis
Introduction
The benzamide and sulfonamide moieties are cornerstone pharmacophores in modern medicinal chemistry, each contributing to a vast array of therapeutic agents.[1][2] Benzamide derivatives are integral to drugs with antiemetic, antipsychotic, and anticancer activities, while the sulfonamide group is renowned for its presence in antibacterial, diuretic, and antidiabetic medications.[2][3] The strategic combination of these two functional groups into a single molecular scaffold, as seen in sulfamoyl benzamides, has yielded compounds with significant and often highly selective biological activities, including enzyme inhibition and antiviral properties.[4][5]
This technical guide provides a comprehensive analysis of 4-(Tert-butylsulfamoyl)benzamide, a molecule that marries the structural features of both classes. While this specific compound is not extensively documented in publicly available literature, this guide will elucidate its core characteristics by leveraging data from closely related analogues and established principles of organic chemistry. We will explore its chemical structure, predict its physicochemical properties, propose a robust synthetic pathway, and discuss its potential as a scaffold for drug discovery, thereby providing a foundational resource for researchers and drug development professionals.
Chemical Structure and Identification
The chemical identity of 4-(Tert-butylsulfamoyl)benzamide is explicitly defined by its nomenclature. The structure consists of a central benzene ring substituted at positions 1 and 4. A carboxamide (-C(=O)NH₂) group at position 1 defines it as a benzamide. At position 4, a sulfonamide group is present, where the sulfonamide nitrogen is substituted with a bulky tert-butyl group, forming the N-(tert-butyl)sulfamoyl moiety (-SO₂NHC(CH₃)₃).
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IUPAC Name: 4-(Tert-butylsulfamoyl)benzamide
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Molecular Formula: C₁₁H₁₆N₂O₃S
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Canonical SMILES: CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)N
The presence of both a hydrogen bond donor (amide and sulfonamide N-H) and multiple acceptor sites (carbonyl and sulfonyl oxygens) suggests the potential for complex intermolecular interactions, influencing its solid-state properties and receptor binding capabilities. The sterically demanding tert-butyl group is expected to significantly impact the molecule's conformation and interaction with biological targets.
Diagram: Chemical Structure of 4-(Tert-butylsulfamoyl)benzamide
Caption: 2D structure of 4-(Tert-butylsulfamoyl)benzamide.
Physicochemical Properties
Direct experimental data for 4-(Tert-butylsulfamoyl)benzamide is scarce. However, we can project its key physicochemical properties by analyzing structurally related compounds such as 4-sulfamoylbenzamide[6] and N-tert-butylbenzenesulfonamide.[7] These estimations are crucial for predicting the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1]
| Property | Predicted Value | Rationale / Comparative Data |
| Molecular Weight | 256.32 g/mol | Calculated from the molecular formula C₁₁H₁₆N₂O₃S. |
| Appearance | White to off-white solid | Expected based on related benzamide and sulfonamide structures. |
| Melting Point (°C) | 180 - 200 | Higher than N-tert-butylbenzenesulfonamide (77-78 °C)[7] due to the additional amide group allowing for more extensive hydrogen bonding. Likely lower than 4-sulfamoylbenzamide (~285 °C)[6] as the bulky tert-butyl group may disrupt crystal packing. |
| logP (Lipophilicity) | ~1.5 - 2.5 | N-tert-butylbenzenesulfonamide has a logP of ~1.9.[7] The addition of the polar benzamide group (logP of benzamide is 0.64) will be offset by the lipophilic tert-butyl group, resulting in moderate lipophilicity. |
| pKa | ~10-11 (Sulfonamide N-H) | The sulfonamide proton is acidic. The pKa of N-tert-butylbenzenesulfonamide is predicted to be ~12.0.[7] The electron-withdrawing benzamide group at the para position should increase acidity, lowering the pKa slightly. |
| Aqueous Solubility | Poorly soluble | Both benzamide and sulfonamide classes generally exhibit limited aqueous solubility.[1][8] The relatively high predicted melting point and moderate logP support this prediction. |
| Hydrogen Bond Donors | 2 (Amide -NH₂, Sulfonamide -NH) | |
| Hydrogen Bond Acceptors | 4 (Amide C=O, two S=O) |
Proposed Synthetic Pathway
The synthesis of sulfamoyl benzamide derivatives can be achieved through a linear, multi-step approach.[2][9] A logical and robust pathway for 4-(Tert-butylsulfamoyl)benzamide would commence with the readily available 4-carboxybenzoic acid, proceeding through chlorosulfonation, selective amidation of the resulting sulfonyl chloride, and concluding with the conversion of the carboxylic acid to the primary amide.
Diagram: Proposed Synthesis Workflow
Caption: Proposed synthetic route for 4-(Tert-butylsulfamoyl)benzamide.
Experimental Protocol
Step 1: Synthesis of 4-Carboxybenzene-1-sulfonyl chloride
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To a flask equipped with a stirrer and reflux condenser, add chlorosulfonic acid.
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Cool the acid in an ice bath to 0-5 °C.
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Slowly and portion-wise, add 4-carboxybenzoic acid, ensuring the temperature does not exceed 10 °C. The electron-deficient nature of the starting material necessitates careful control.[2]
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After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70 °C for 2-3 hours until gas evolution (HCl) ceases.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated white solid, 4-carboxybenzene-1-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 4-Carboxy-N-tert-butylbenzenesulfonamide
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Dissolve the 4-carboxybenzene-1-sulfonyl chloride from Step 1 in a suitable aprotic solvent (e.g., Dichloromethane or THF).
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, prepare a solution of tert-butylamine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same solvent.
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Add the amine solution dropwise to the sulfonyl chloride solution, maintaining the temperature at 0 °C. The second equivalent of the amine acts as a scavenger for the generated HCl.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 3: Synthesis of 4-(Tert-butylsulfamoyl)benzamide
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Suspend the carboxylic acid from Step 2 in thionyl chloride (SOCl₂) with a catalytic amount of DMF.
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Heat the mixture to reflux for 2-3 hours to form the corresponding acid chloride.
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Remove the excess thionyl chloride by distillation under reduced pressure.
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Dissolve the crude acid chloride in an anhydrous aprotic solvent like THF.
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Add this solution dropwise to a cooled (0 °C), concentrated solution of aqueous ammonium hydroxide with vigorous stirring.
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Stir the mixture for 2-3 hours, allowing it to warm to room temperature.
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The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 4-(Tert-butylsulfamoyl)benzamide.
Potential Applications and Biological Significance
While 4-(Tert-butylsulfamoyl)benzamide itself is not a known drug, its structural components are present in numerous biologically active molecules. The sulfamoyl benzamide scaffold is a privileged structure that warrants investigation for several therapeutic targets.
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Enzyme Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrase, and many benzamide derivatives also show potent inhibitory activity against this enzyme family.[4] Furthermore, sulfamoyl benzamides have been investigated as inhibitors of human nucleoside-triphosphate diphosphatases (h-NTPDases), which are involved in pathological conditions like thrombosis and cancer.[2][9] The specific structure of 4-(Tert-butylsulfamoyl)benzamide could offer novel selectivity profiles for these or other enzyme targets.
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Antiviral Activity: The related sulfamoylbenzamide (SBA) scaffold has been identified in capsid assembly modulators (CAMs) for the Hepatitis B virus (HBV).[5] These agents disrupt the viral life cycle by interfering with the formation of the viral capsid. The title compound could serve as a foundational structure for developing new CAMs with improved properties.
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Metabolic Disorders: Recently, sulfamoyl benzamide derivatives have been explored as allosteric activators of glucokinase, a key enzyme in glucose metabolism, presenting a potential therapeutic strategy for type 2 diabetes.[10]
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Antibacterial Agents: The sulfonamide group is famously associated with antibacterial activity through the inhibition of dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis.[3][8] Novel derivatives are continuously explored to combat rising antibiotic resistance.
Conclusion
4-(Tert-butylsulfamoyl)benzamide is a synthetically accessible molecule that combines two of the most successful pharmacophores in drug discovery. Although direct experimental data is limited, a robust profile can be constructed based on the well-understood chemistry of its constituent parts. The predicted physicochemical properties suggest moderate lipophilicity and poor aqueous solubility, characteristics that would need to be optimized in a drug development program. The proposed synthetic route offers a reliable method for its preparation, enabling further investigation. Given the broad biological activities of related sulfamoyl benzamides, this compound represents a promising starting point for the design of novel therapeutics, particularly in the areas of enzyme inhibition and antiviral research. The insights and protocols provided in this guide serve as a comprehensive foundation for scientists and researchers to unlock the potential of this intriguing molecular scaffold.
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